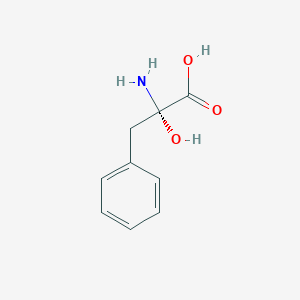

2-Hydroxy-L-Phenylalanine

描述

2-Hydroxy-L-Phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a hydroxy group at the second position of the benzene ring in the phenylalanine structure . It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-L-Phenylalanine typically involves the hydroxylation of L-Phenylalanine. This can be achieved through enzymatic catalysis using phenylalanine hydroxylase, which introduces a hydroxy group at the ortho position of the benzene ring . The reaction conditions often require the presence of a cofactor such as tetrahydrobiopterin and a non-heme iron for catalysis .

Industrial Production Methods: Industrial production of this compound can be carried out using biotechnological methods. This involves the heterologous expression of the hydroxylation pathway in microorganisms like Corynebacterium glutamicum or Escherichia coli . These engineered microorganisms can produce the compound in large quantities through fermentation processes .

化学反应分析

Types of Reactions: 2-Hydroxy-L-Phenylalanine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Conditions for substitution reactions often involve the use of strong acids or bases.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Various substituted phenylalanine derivatives.

科学研究应用

2-Hydroxy-L-Phenylalanine has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.

Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

Medicine: It has potential therapeutic applications due to its antioxidant and neuroprotective properties.

作用机制

The mechanism of action of 2-Hydroxy-L-Phenylalanine involves its interaction with enzymes and receptors in the body. It acts as a substrate for phenylalanine hydroxylase, which converts it to L-Tyrosine . This conversion is crucial for the synthesis of neurotransmitters such as dopamine and norepinephrine . The compound’s effects are mediated through its role in these metabolic pathways and its interaction with various molecular targets .

相似化合物的比较

L-Tyrosine: Another hydroxylated derivative of phenylalanine, but with the hydroxy group at the para position.

L-DOPA: A precursor to dopamine, with hydroxyl groups at the 3 and 4 positions of the benzene ring.

Hydroxyproline: A hydroxylated derivative of proline, used in collagen synthesis.

Uniqueness: 2-Hydroxy-L-Phenylalanine is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Unlike L-Tyrosine and L-DOPA, it is not directly involved in protein synthesis but plays a significant role in metabolic pathways and has potential therapeutic applications .

生物活性

2-Hydroxy-L-Phenylalanine (also known as L-DOPA) is a naturally occurring amino acid derivative of L-phenylalanine. It plays a significant role in various biological processes and has been extensively studied for its therapeutic applications, especially in the treatment of neurological disorders. This article examines the biological activity of this compound, including its biochemical functions, therapeutic implications, and relevant case studies.

1. Biochemical Functions

This compound serves as a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. The conversion of L-DOPA to dopamine is particularly critical in the context of neurological health.

Table 1: Key Biochemical Pathways Involving L-DOPA

| Pathway | Substrate | Product | Enzyme |

|---|---|---|---|

| Dopaminergic pathway | L-DOPA | Dopamine | Aromatic L-amino acid decarboxylase |

| Catecholamine synthesis | L-DOPA | Norepinephrine | Dopamine β-hydroxylase |

| Catecholamine synthesis | Norepinephrine | Epinephrine | Phenylethanolamine N-methyltransferase |

2. Therapeutic Applications

L-DOPA is primarily used in the treatment of Parkinson's disease and other movement disorders. Its efficacy in alleviating symptoms associated with dopamine deficiency has been well-documented.

Case Study: Efficacy in Parkinson's Disease

A clinical study involving patients with early-stage Parkinson's disease demonstrated that administration of L-DOPA significantly improved motor function scores compared to placebo groups. Patients receiving L-DOPA exhibited reduced bradykinesia and rigidity, highlighting its importance in managing Parkinsonian symptoms .

3. Safety and Side Effects

While L-DOPA is effective, it is not without side effects. Common adverse effects include nausea, dizziness, and dyskinesias (involuntary movements). Long-term use can lead to fluctuations in drug efficacy, often referred to as the "on-off" phenomenon.

Table 2: Common Side Effects of L-DOPA

| Side Effect | Description |

|---|---|

| Nausea | Gastrointestinal discomfort |

| Dizziness | Lightheadedness or vertigo |

| Dyskinesias | Involuntary movements |

| "On-off" phenomenon | Fluctuations in motor control |

4. Research Findings

Recent studies have explored the neuroprotective properties of L-DOPA beyond its role as a neurotransmitter precursor. Research indicates that L-DOPA may exert antioxidant effects, potentially mitigating oxidative stress in neuronal tissues.

Study on Neuroprotection

A study published in 2022 reported that L-DOPA administration resulted in decreased levels of oxidative stress markers in animal models of neurodegeneration. This suggests a dual role for L-DOPA in both neurotransmitter synthesis and neuroprotection .

5. Conclusion

The biological activity of this compound is multifaceted, encompassing its role as a precursor for critical neurotransmitters and its therapeutic applications in treating Parkinson's disease. While it offers significant benefits, monitoring for side effects remains crucial for optimizing patient outcomes. Ongoing research continues to unveil additional properties of L-DOPA that may enhance its utility in clinical practice.

常见问题

Basic Research Questions

Q. What are the recommended analytical methods to verify the purity of 2-Hydroxy-L-Phenylalanine in laboratory settings?

- Methodology : Thin-layer chromatography (TLC) is widely used to assess purity. For example, dissolve 0.10 g of the compound in water (25 mL) as the sample solution, dilute to create a standard solution, and compare spot intensities after ninhydrin staining. This method detects impurities at ≤0.1% .

- Additional tests include chloride, sulfate, and ammonium assays using standardized control solutions to quantify residual ions .

Q. How should this compound be stored to maintain stability during experiments?

- Store in airtight containers at controlled room temperature (20–25°C) with desiccants to prevent hydrolysis. Avoid exposure to light and moisture, as hydroxyl and amino groups are prone to degradation . Safety data sheets recommend labeling for "industry/research use only" and consulting institutional guidelines for disposal .

Q. What synthetic routes are available for this compound?

- A common method involves formylation or hydroxylation of L-phenylalanine precursors. For example, reacting L-phenylalanine with hydroxylating agents (e.g., H₂O₂/Fe²⁺ systems) under controlled pH conditions. Alternative routes include enzymatic modification or solid-phase peptide synthesis for derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound across studies?

- Data Analysis Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental design biases. For example, inconsistencies in antioxidant activity may arise from variations in cell models (e.g., in vitro vs. in vivo) or assay conditions (e.g., ROS quantification methods). Cross-validate findings using orthogonal techniques like HPLC-MS to confirm metabolite profiles .

Q. What are the best practices for designing in vivo studies involving this compound?

- Follow NIH preclinical guidelines:

- Dosage : Use pharmacokinetic data to determine species-specific doses (e.g., murine models require 5–10× scaling from in vitro IC₅₀ values).

- Controls : Include sham and vehicle controls to isolate compound effects.

- Ethics : Obtain institutional animal care committee approval and document compliance with ARRIVE 2.0 guidelines .

Q. How does the hydroxyl group at the 2-position influence the compound’s interaction with enzymatic targets compared to L-Phenylalanine?

- Structure-Activity Relationship (SAR) : The hydroxyl group enhances hydrogen bonding with enzymes like phenylalanine hydroxylase, altering substrate specificity. Computational docking studies (e.g., AutoDock Vina) and mutagenesis assays can map binding affinities. Compare with analogs like 2-Hydroxy-3-Methoxy-DL-Phenylalanine to isolate electronic vs. steric effects .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Process Optimization :

- Use high-purity starting materials (≥99% L-phenylalanine) and monitor reaction progress via real-time NMR or FTIR.

- Implement quality control checkpoints (e.g., intermediate purity assays) and statistical process control (SPC) charts to identify deviations .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers handle non-linear dose-response curves in this compound toxicity assays?

- Fit data to Hill-slope models or logistic regression to identify EC₅₀/LC₅₀ values. For biphasic responses, consider antagonist/allosteric effects or assay interference (e.g., compound aggregation). Validate with alternative assays like MTT vs. ATP luminescence .

Q. What statistical approaches are recommended for multi-omics studies involving this compound metabolites?

属性

IUPAC Name |

(2S)-2-amino-3-(2-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFPVMFCRNYQNR-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50995710 | |

| Record name | L-o-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7423-92-9 | |

| Record name | (-)-o-Tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7423-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-o-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。